molecular formula C20H27N3O5S B2566901 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide CAS No. 1105215-99-3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

Cat. No. B2566901
CAS RN: 1105215-99-3
M. Wt: 421.51
InChI Key: HTBXRHBGDWSXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C20H27N3O5S and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Research on compounds like WAY-100635, which shares structural motifs with the specified compound, has been significant in developing radioligands for positron emission tomography (PET) imaging of the brain. These studies evaluate the potential of radiolabeled compounds to selectively bind to specific receptors in the brain, aiding in the diagnosis and understanding of various neurological conditions (Hume et al., 1994).

Antidepressant Drug Characterization

Compounds structurally related to the specified molecule have been characterized for their potential as antidepressant drugs. For instance, venlafaxine's detailed characterization at low temperatures provided insights into its conformations and interactions, laying groundwork for understanding similar compounds' therapeutic mechanisms (Tessler & Goldberg, 2004).

Novel Synthetic Methodologies

Research has also focused on developing novel synthetic methodologies for creating compounds with complex structures, including oxazolidines and thiazolidines, from basic chemical building blocks. These synthetic approaches are crucial for the creation of new compounds for various scientific and therapeutic purposes (Sañudo et al., 2006).

In Vitro Metabolism Studies

Compounds similar to the specified molecule have been studied for their metabolism in vitro using liver microsomes and recombinant human cytochrome P450 enzymes. These studies are essential for predicting the metabolic fate and potential interactions of new therapeutic agents within the human body (Agrawal et al., 2005).

Antitumor Activity

Some studies have explored the antitumor activity of cyclophosphamide analogs, showcasing the potential of structurally related compounds in cancer treatment. Understanding the mechanisms and efficacy of such compounds can guide the development of new cancer therapeutics (Foster, 1978).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-28-18-9-8-16(23-12-5-13-29(23,26)27)14-17(18)22-20(25)19(24)21-11-10-15-6-3-2-4-7-15/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBXRHBGDWSXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.